molecular formula C8H9NO4S B2699724 3-Ethylsulfonylpicolinic acid CAS No. 1421953-17-4

3-Ethylsulfonylpicolinic acid

Cat. No. B2699724
CAS RN: 1421953-17-4
M. Wt: 215.22
InChI Key: OZFYEDXYDBRDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylsulfonylpicolinic acid (ESPA) is a chemical compound that belongs to the class of pyridine derivatives. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. ESPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.

Scientific Research Applications

High-Temperature Proton Exchange Membrane Fuel Cells

A novel acid-base polymer membrane prepared by doping imidazolium polysulfone with phosphoric acid exhibits significant potential for high-temperature proton exchange membrane fuel cells. This innovative approach offers improved proton conductivity and mechanical stability, showcasing the utility of sulfonic acid derivatives in enhancing fuel cell performance (Yang et al., 2012).

Electropolymerization Enhancements

The use of stable ionic liquids like 1-ethyl-3-methylimidazolium trifluoromethanesulfonate as electrolytes significantly enhances the electropolymerization of pyrrole. This advancement leads to improved polymerization rates and electroconductivity, further illustrating the role of sulfonic acid derivatives in polymer science (Sekiguchi et al., 2002).

Catalysis for Organic Synthesis

Sulfonic acid functionalized imidazolium salts have proven to be highly efficient catalysts for the synthesis of various organic compounds, including benzimidazoles and polyhydroquinoline derivatives. These catalysts facilitate reactions at room temperature, offering an eco-friendly alternative to traditional synthesis methods by reducing reaction times and enhancing yields (Khaligh, 2014), (Khazaei et al., 2011).

Material Science and Nanoparticles

Research into sulfonated graphene has demonstrated its potential as a water-tolerant solid acid catalyst, highlighting its application in chemical reactions and material science. The unique properties of sulfonated graphene, such as high catalytic activity and reusability, make it a promising material for industrial hydrocarbon chemistry (Ji et al., 2011).

Radical Alkenylation of C(sp3)–H Bonds

The development of methods for the direct alkenylation of C(sp3)–H bonds using (phenylsulfonyl)difluoromethylation showcases another application of sulfonic acid derivatives in organic synthesis. This approach enables the efficient extension of carbon skeletons, offering a pathway to synthesizing complex natural products and pharmaceuticals (Li et al., 2007).

Mechanism of Action

properties

IUPAC Name

3-ethylsulfonylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-2-14(12,13)6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFYEDXYDBRDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1421953-17-4
Record name 3-(ethanesulfonyl)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.